molecular formula C17H22N2O2 B13883127 4-[(1,4-Dioxaspiro[4.5]decan-8-ylmethylamino)methyl]benzonitrile

4-[(1,4-Dioxaspiro[4.5]decan-8-ylmethylamino)methyl]benzonitrile

Cat. No.: B13883127
M. Wt: 286.37 g/mol
InChI Key: UMFNEZCVUFUJOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(1,4-Dioxaspiro[45]decan-8-ylmethylamino)methyl]benzonitrile is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1,4-Dioxaspiro[4.5]decan-8-ylmethylamino)methyl]benzonitrile typically involves multiple steps. One common approach starts with the preparation of 1,4-Dioxaspiro[4.5]decan-8-one, which is then reacted with appropriate amines and benzonitrile derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-[(1,4-Dioxaspiro[4.5]decan-8-ylmethylamino)methyl]benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

4-[(1,4-Dioxaspiro[4.5]decan-8-ylmethylamino)methyl]benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(1,4-Dioxaspiro[4.5]decan-8-ylmethylamino)methyl]benzonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The pathways involved can vary depending on the specific application, but often include modulation of signaling pathways and alteration of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Dioxaspiro[4.5]decan-8-one
  • 1,4-Dioxaspiro[4.4]decan-8-one
  • 8-methyl-1,4-dioxaspiro[4.5]decan-8-ylmethanol

Uniqueness

4-[(1,4-Dioxaspiro[4.5]decan-8-ylmethylamino)methyl]benzonitrile is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C17H22N2O2

Molecular Weight

286.37 g/mol

IUPAC Name

4-[(1,4-dioxaspiro[4.5]decan-8-ylmethylamino)methyl]benzonitrile

InChI

InChI=1S/C17H22N2O2/c18-11-14-1-3-15(4-2-14)12-19-13-16-5-7-17(8-6-16)20-9-10-21-17/h1-4,16,19H,5-10,12-13H2

InChI Key

UMFNEZCVUFUJOH-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1CNCC3=CC=C(C=C3)C#N)OCCO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.